molecular formula C13H18N2O B2577033 N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine CAS No. 1436170-52-3

N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine

Cat. No. B2577033
CAS RN: 1436170-52-3
M. Wt: 218.3
InChI Key: DMXZUFUHUUTEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine, also known as MPEP, is a compound that belongs to the class of selective antagonists of metabotropic glutamate receptor subtype 5 (mGluR5). MPEP is a synthetic compound that has been developed as a research tool to study the role of mGluR5 in various physiological and pathological conditions.

Mechanism of Action

N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activity of mGluR5, this compound reduces the excitatory neurotransmission mediated by glutamate, which has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, neuroprotection, and the regulation of dopamine release in the brain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine as a research tool is its selectivity for mGluR5, which allows for the specific modulation of glutamatergic neurotransmission. However, one of the limitations of using this compound is its poor solubility, which can limit its effectiveness in certain experimental conditions.

Future Directions

There are several potential future directions for research on N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine and its role in various neurological and psychiatric disorders. One area of interest is the development of more selective and potent mGluR5 antagonists that could have therapeutic applications in the treatment of these disorders. Another area of interest is the investigation of the role of mGluR5 in the development of addiction and the potential use of this compound as a treatment for addiction.

Synthesis Methods

The synthesis of N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine involves a multistep process that starts with the reaction of 2-methylpyridine-6-carboxaldehyde with ethyl acetoacetate to form 6-methyl-2-pyridinecarboxylic acid ethyl ester. This intermediate is then reacted with propargylamine and 2-methoxyethyl chloride to form this compound.

Scientific Research Applications

N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine has been extensively used as a research tool to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.

properties

IUPAC Name

N-(2-methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-4-8-15(9-10-16-3)11-13-7-5-6-12(2)14-13/h1,5-7H,8-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXZUFUHUUTEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN(CCOC)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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